1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of functional groups, including a pyridine ring substituted with chloro and trifluoromethyl groups, and a tetrahydroquinoline moiety
Preparation Methods
The synthesis of 1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-4-(trifluoromethyl)pyridine, is synthesized through the chlorination and trifluoromethylation of pyridine derivatives.
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of novel compounds with unique properties.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups enhance the compound’s binding affinity to these targets, modulating their activity and leading to desired biological effects . The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline include:
2-Chloro-4-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
4-Chlorobenzotrifluoride: Another compound with a trifluoromethyl group, used in the synthesis of pharmaceuticals and agrochemicals.
1,3-Bis(2-chloro-4-(trifluoromethyl)phenoxy)benzene:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
[2-chloro-4-(trifluoromethyl)pyridin-3-yl]-(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O/c1-10-7-9-23(13-5-3-2-4-11(10)13)16(24)14-12(17(19,20)21)6-8-22-15(14)18/h2-6,8,10H,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGNQVCEZOYDID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)C3=C(C=CN=C3Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.